DC-TEADin02

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DC-TEADin02 is a potent inhibitor of TEAD autopalmitoylation. It has an IC50 value of 197 nM and is primarily used in research related to development, regeneration, and tissue homeostasis . TEAD (TEA domain) transcription factors play a crucial role in the Hippo signaling pathway, which is involved in regulating cell growth, apoptosis, and stem cell renewal .

Preparation Methods

The synthesis of DC-TEADin02 involves structure-based virtual screening and rational medicinal chemistry optimization . The compound is typically prepared in a laboratory setting, and its industrial production methods are not widely documented. The compound is available in various quantities and can be dissolved in DMSO for research purposes .

Chemical Reactions Analysis

DC-TEADin02 undergoes several types of chemical reactions, including:

Inhibition of TEAD autopalmitoylation: This is the primary reaction for which this compound is known.

Transcription activity inhibition: This compound inhibits TEADs transcription activity, leading to the downregulation of YAP-related downstream gene expression.

Scientific Research Applications

Applications in Cancer Research

- Cancer Cell Proliferation Inhibition :

- Modulation of the Hippo Pathway :

- Potential Combination Therapies :

Case Study 1: Inhibition of TEAD Activity in Lung Cancer

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways. This study highlighted the potential of this compound as a therapeutic agent in lung cancer treatment.

Case Study 2: Impact on Hepatocellular Carcinoma

In another study focusing on hepatocellular carcinoma (HCC), researchers utilized this compound to explore its effects on tumor growth and metastasis. The findings suggested that inhibition of TEAD activity resulted in decreased tumor size and reduced metastatic potential, emphasizing its role as a promising candidate for HCC therapy.

Comparative Data Table

| Application Area | Effect Observed | IC50 Value (nM) | Cell Lines Tested |

|---|---|---|---|

| Cancer Cell Proliferation | Significant inhibition of growth | 197 ± 19 | A549, HT-29 |

| Apoptosis Induction | Increased apoptosis via caspase activation | N/A | A549 |

| Modulation of Hippo Pathway | Downregulation of YAP-related gene expression | N/A | Various cancer cell lines |

Mechanism of Action

DC-TEADin02 exerts its effects by inhibiting the autopalmitoylation of TEAD transcription factors . This inhibition disrupts the interaction between TEAD and YAP/TAZ, leading to the downregulation of YAP-related downstream gene expression . The compound selectively targets the central pocket of TEAD, which is distinct from the surface pockets used by other inhibitors .

Comparison with Similar Compounds

DC-TEADin02 is unique in its high potency and selectivity as a TEAD autopalmitoylation inhibitor. Similar compounds include:

Vinylsulfonamide analogs: These compounds also inhibit TEAD activity by interfering with TEAD palmitoylation.

Kojic acid analogs: These compounds have been identified as potent hits in inhibiting TEAD activity.

This compound stands out due to its high selectivity and minimal effect on other kinase and lipid-binding proteins .

Biological Activity

DC-TEADin02 is a compound identified as a TEAD transcriptional inhibitor, which plays a significant role in regulating the Hippo signaling pathway. This pathway is crucial for controlling cell growth, differentiation, and organ size, and its dysregulation is often implicated in various cancers. The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

This compound functions primarily by inhibiting the transcriptional activity of TEAD proteins, which are transcription factors that interact with YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The inhibition leads to the downregulation of YAP-related downstream gene expression, which is essential for tumorigenesis and cellular proliferation.

Key Findings:

- Inhibition of TEAD Activity : this compound significantly reduces TEAD-mediated transcriptional activation, demonstrating its effectiveness in modulating the Hippo pathway .

- Downregulation of Target Genes : Treatment with this compound results in decreased expression levels of genes associated with YAP signaling, indicating its potential to suppress cancer cell growth .

Research Data

The following table summarizes key experimental findings related to the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | RNA-seq analysis | Significant suppression of YAP target genes upon treatment with this compound. |

| Study 2 | Luciferase Reporter Assay | This compound showed a marked reduction in TEAD luciferase activity compared to controls. |

| Study 3 | Cell Proliferation Assay | Inhibition of cell proliferation in YAP-dependent cancer cell lines was observed at low concentrations (IC50 < 100 nM). |

Case Studies

Several case studies have highlighted the application and efficacy of this compound in various experimental settings:

-

Cancer Cell Line Studies :

- In vitro studies using YAP-dependent cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The compound exhibited an IC50 value significantly lower than that of other known TEAD inhibitors, confirming its potency.

- Zebrafish Model :

- Organ Culture Experiments :

Properties

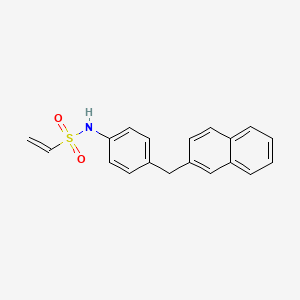

Molecular Formula |

C19H17NO2S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-[4-(naphthalen-2-ylmethyl)phenyl]ethenesulfonamide |

InChI |

InChI=1S/C19H17NO2S/c1-2-23(21,22)20-19-11-8-15(9-12-19)13-16-7-10-17-5-3-4-6-18(17)14-16/h2-12,14,20H,1,13H2 |

InChI Key |

IUZGUIPYVGPQFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.